molecular formula C5H8O4 B570747 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid CAS No. 878205-29-9

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid

Cat. No.: B570747
CAS No.: 878205-29-9
M. Wt: 136.084
InChI Key: JDRMYOQETPMYQX-LBHFFFFPSA-N
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Description

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid is a labeled compound where the carbon atoms are isotopically enriched with carbon-13. This compound is a derivative of butanoic acid, featuring a methoxy group and a keto group at the fourth carbon position. The isotopic labeling makes it particularly useful in various scientific studies, including metabolic and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid typically involves the introduction of the methoxy and keto groups onto a butanoic acid backbone. One common method involves the reaction of 4-chlorobutanoic acid with methanol in the presence of a base, followed by oxidation to introduce the keto group. The isotopic labeling is achieved by using carbon-13 enriched starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid has several applications in scientific research:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Investigated for its potential role in drug development and metabolic pathway elucidation.

    Industry: Utilized in the synthesis of labeled pharmaceuticals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The methoxy and keto groups can participate in various biochemical reactions, providing insights into enzyme activities and metabolic fluxes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The isotopic labeling with carbon-13 makes 4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid unique, as it allows for detailed studies using NMR spectroscopy and other analytical techniques. This labeling provides a distinct advantage in tracing metabolic pathways and studying reaction mechanisms .

Properties

IUPAC Name

4-methoxy-4-oxo(1,2,3,4-13C4)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/i2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRMYOQETPMYQX-LBHFFFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)[13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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